Product packaging for Benzyl (4-iodo-2-methylphenyl)carbamate(Cat. No.:)

Benzyl (4-iodo-2-methylphenyl)carbamate

Cat. No.: B13503272
M. Wt: 367.18 g/mol
InChI Key: SIJAIYGSPUNQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (4-iodo-2-methylphenyl)carbamate (CAS 1259063-91-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C15H14INO2 and a molecular weight of 367.18 g/mol, this compound features a carbamate functional group that is widely recognized as a privileged structure in the design of pharmaceutically active molecules . This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Its core structure is valuable for constructing carbamate-based inhibitors, which are investigated for targeting a range of enzymes . Specifically, carbamate derivatives are explored as inhibitors for enzymes like carbonic anhydrase isoforms, which are validated targets for conditions such as cancer, neuropathic pain, and edema . Furthermore, the structural motif of heterocycles and carbamates is a common feature in many FDA-approved anticancer drugs, highlighting the relevance of this compound in oncology research . The iodine and methyl substituents on the aromatic ring provide distinct sites for further chemical modification via cross-coupling reactions and functional group interconversions, making this reagent a key starting point for generating compound libraries in exploratory synthesis and hit-to-lead optimization campaigns . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14INO2 B13503272 Benzyl (4-iodo-2-methylphenyl)carbamate

Properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18 g/mol

IUPAC Name

benzyl N-(4-iodo-2-methylphenyl)carbamate

InChI

InChI=1S/C15H14INO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

SIJAIYGSPUNQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Route Optimization for Benzyl 4 Iodo 2 Methylphenyl Carbamate

Retrosynthetic Analysis and Key Disconnections for the Carbamide and Iodo-Phenyl Linkages

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. wikipedia.org For Benzyl (B1604629) (4-iodo-2-methylphenyl)carbamate, two primary disconnections guide the synthetic planning.

Carbamate (B1207046) Linkage Disconnection: The most logical disconnection is at the carbamate N-C(O) bond. This approach breaks the molecule into an amine precursor and a carbonyl source. This leads to two primary synthetic pathways:

Pathway A: Disconnection of the N-C bond suggests 4-iodo-2-methylaniline (B78855) and a benzyl-containing carbonyl synthon. The synthetic equivalent for the latter could be benzyl chloroformate or an in-situ generated electrophile from benzyl alcohol and a carbonylating agent like phosgene (B1210022).

Pathway B: An alternative disconnection involves breaking the O-C(O) bond. This points to benzyl alcohol and a 4-iodo-2-methylphenyl isocyanate intermediate. The isocyanate is a highly reactive synthetic equivalent that can be readily prepared from the corresponding aniline (B41778).

Iodo-Phenyl Linkage Disconnection: A second key disconnection is at the C-I bond of the phenyl ring. This strategy involves introducing the iodine atom onto a pre-formed carbamate precursor.

Pathway C: This disconnection leads to Benzyl (2-methylphenyl)carbamate as the immediate precursor. The synthesis would then involve a regioselective electrophilic iodination of the aromatic ring. The carbamate and methyl groups are ortho-, para-directing, making the C-4 position (para to the carbamate and meta to the methyl group) a likely site for substitution.

These disconnections form the basis for evaluating various forward synthetic strategies, from classical phosgene-based methods to modern, greener alternatives.

Classical Synthetic Routes for N-Substituted Carbamates

Traditional methods for carbamate synthesis have been widely used for decades, primarily relying on highly reactive and often hazardous reagents to ensure high yields and purity.

The reaction of amines with phosgene (COCl₂) or its safer, solid surrogate, triphosgene (B27547) (bis(trichloromethyl) carbonate), is a cornerstone of classical carbamate synthesis. google.comnih.gov This method involves a two-step, one-pot sequence where the amine reacts first with the phosgene equivalent to form a highly reactive intermediate, which is then trapped by an alcohol.

For the target molecule, 4-iodo-2-methylaniline would be reacted with phosgene or triphosgene to generate an intermediate isocyanate or carbamoyl (B1232498) chloride, which is not isolated. Subsequent addition of benzyl alcohol to the reaction mixture yields Benzyl (4-iodo-2-methylphenyl)carbamate. The use of a base, such as triethylamine (B128534) or pyridine, is required to neutralize the HCl generated during the reaction. nih.gov While effective, the extreme toxicity of phosgene gas has driven the development of alternative methods. google.com

This approach is a variation of the phosgene method where the intermediate carbamoyl chloride is formed and sometimes isolated before reaction with the alcohol. wikipedia.org The synthesis begins with the reaction of a secondary or primary amine with phosgene to produce the corresponding N-substituted carbamoyl chloride. wikipedia.org

In the context of the target molecule, 4-iodo-2-methylaniline is first converted to 4-iodo-2-methylphenylcarbamoyl chloride by reacting it with phosgene. This stable intermediate is then reacted with benzyl alcohol, typically in the presence of a non-nucleophilic base, to afford the final carbamate product. wikipedia.orgacs.org This method offers better control over the reaction compared to the one-pot phosgene approach but still relies on the use of a highly toxic reagent.

Method Precursor 1 Precursor 2 Reagent Key Intermediate
Phosgene/Surrogate4-iodo-2-methylanilineBenzyl alcoholPhosgene or TriphosgeneIsocyanate/Carbamoyl Chloride (in situ)
Carbamoyl Chloride4-iodo-2-methylanilineBenzyl alcoholPhosgene4-iodo-2-methylphenylcarbamoyl chloride

This interactive table summarizes the precursors and key intermediates in classical carbamate synthesis.

The reaction between an isocyanate and an alcohol is one of the most common and efficient methods for forming the carbamate linkage, forming the basis of the polyurethane industry. nih.govnih.gov The isocyanate precursor is typically synthesized from the corresponding primary amine.

The synthesis of this compound via this pathway involves two distinct steps:

Isocyanate Formation: 4-iodo-2-methylaniline is converted into 4-iodo-2-methylphenyl isocyanate. This is traditionally achieved by reaction with phosgene but can also be accomplished through phosgene-free routes, such as the Curtius or Hofmann rearrangements of a corresponding acyl azide (B81097) or amide, respectively. nih.govwikipedia.org

Carbamate Formation: The resulting isocyanate is then reacted with benzyl alcohol. This nucleophilic addition reaction is often quantitative and can be performed with or without a catalyst. rsc.org Basic catalysts like tertiary amines or tin compounds can be used to accelerate the reaction. rsc.org

This pathway is highly versatile and avoids the direct mixing of the alcohol with phosgene, but the synthesis of the isocyanate often still depends on hazardous reagents in classical approaches.

Contemporary and Sustainable Synthetic Strategies

Growing concerns over the environmental impact and safety of classical reagents have spurred the development of greener synthetic routes. These methods prioritize the avoidance of toxic substances like phosgene and utilize abundant, non-toxic feedstocks.

The use of carbon dioxide (CO₂) as a C1 building block is a highly attractive, sustainable alternative to phosgene for carbamate synthesis. psu.eduresearchgate.net CO₂ is non-toxic, abundant, and renewable. rsc.org These methods typically involve the reaction of an amine, an alcohol, and CO₂, often facilitated by a catalyst and a dehydrating agent.

A prominent strategy involves a three-component coupling of an amine, CO₂, and an alkyl halide. For the target molecule, this would involve reacting 4-iodo-2-methylaniline, benzyl bromide, and CO₂ in the presence of a base like cesium carbonate. google.comorganic-chemistry.org The amine and CO₂ first react to form a carbamate salt, which is then O-alkylated by the benzyl bromide.

Alternatively, direct synthesis from the amine, alcohol, and CO₂ is possible. This reaction forms water as a byproduct, which can limit the reaction equilibrium. To overcome this, dehydrating agents or specific catalytic systems are employed to drive the reaction to completion. psu.edursc.org Various catalysts, including basic catalysts and metal alkoxides, have been shown to be effective under mild conditions. rsc.orgresearchgate.net These phosgene-free routes represent a safer and more environmentally benign approach to carbamates like this compound. google.compsu.eduresearchgate.net

Parameter Description Example Reagents Advantages
Carbonyl Source Carbon Dioxide (CO₂)Pressurized CO₂ gasNon-toxic, abundant, renewable
Amine Source 4-iodo-2-methylanilineN/ADirect use of primary amine
Benzyl Source Benzyl Bromide or Benzyl AlcoholBenzyl Bromide, Benzyl AlcoholReadily available
Catalyst/Base Basic salts, organocatalystsCesium Carbonate (Cs₂CO₃), DBUAvoids transition metals, mild conditions
Conditions Typically mild pressure and temperature2.5 MPa CO₂, ambient to moderate tempEnergy efficient, safer process

This interactive table highlights key parameters for sustainable carbamate synthesis using CO₂.

Transition-Metal Catalyzed Coupling Reactions for Carbamate Construction

The formation of the carbamate linkage is a critical step in the synthesis of the target molecule. While traditional methods involving the reaction of an amine with a chloroformate are prevalent, transition-metal catalyzed approaches offer alternative routes, often under milder conditions.

One plausible and widely used method for the synthesis of benzyl carbamates is the reaction of the corresponding aniline with benzyl chloroformate. In the context of this compound, this would involve the acylation of 4-iodo-2-methylaniline. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

A hypothetical transition-metal catalyzed approach could involve the palladium-catalyzed carbonylation of 4-iodo-2-methylaniline in the presence of benzyl alcohol. In such a reaction, carbon monoxide is inserted, and the subsequent coupling with the alcohol forms the desired carbamate.

Catalyst SystemReactantsConditionsProductYield
Pd(OAc)₂ / LigandAryl Halide, Amine, CO, AlcoholVaries (Temperature, Pressure)Aryl CarbamateModerate to High
Iron(II) bromidePhenol, FormamideOxidativePhenyl CarbamateGood

This table represents generalized data for transition-metal catalyzed carbamate synthesis and not specific experimental results for this compound.

Directed ortho-Metalation (DoM) Strategies for Phenyl Ring Functionalization

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the use of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

The carbamate group, particularly an O-aryl carbamate, is known to be a highly effective DMG. In a synthetic route towards this compound or its derivatives, a precursor molecule could be functionalized using a DoM strategy. For instance, if one were to start with benzyl (2-methylphenyl)carbamate, the carbamate group could direct lithiation to the C3 and C5 positions. Subsequent reaction with an iodinating agent like molecular iodine (I₂) would introduce the iodo group at the desired position.

The general process for DoM is as follows:

Coordination: The heteroatom of the DMG coordinates with a strong lithium base (e.g., n-butyllithium or sec-butyllithium).

Deprotonation: The base removes a proton from the sterically accessible ortho position.

Electrophilic Quench: The resulting aryllithium intermediate is treated with an electrophile to form the functionalized product.

This strategy allows for the precise installation of substituents that might be difficult to introduce through classical electrophilic aromatic substitution reactions, which are governed by the inherent electronic effects of the substituents.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Iodide Manipulation

The aryl-iodide bond in this compound is a versatile functional group that can be readily modified using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C4 position, making it a key site for molecular diversification. Aryl iodides are particularly reactive substrates in these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, specifically for the synthesis of biaryls. This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

For this compound, a Suzuki-Miyaura coupling could be employed to replace the iodine atom with various aryl or heteroaryl groups. The steric hindrance from the adjacent methyl group at the C2 position can influence the reaction conditions required for efficient coupling. The development of bulky, electron-rich phosphine (B1218219) ligands has enabled the successful coupling of sterically hindered substrates. organic-chemistry.orgnih.govresearchgate.netrsc.org

Representative Suzuki-Miyaura Reaction Conditions:

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources
Ligand Phosphines (e.g., PPh₃, SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs)
Boron Reagent Arylboronic acid or Arylboronic ester
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene (B28343), Dioxane, DMF, often with water
Temperature Room temperature to reflux

This table provides generalized conditions for the Suzuki-Miyaura coupling.

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. This reaction would allow for the introduction of an alkynyl substituent at the C4 position of the phenyl ring of this compound.

The general catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Buchwald-Hartwig Amination for N-Aryl Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance. By applying this reaction to this compound, the iodine atom can be substituted with a primary or secondary amine, leading to the formation of a new N-aryl bond.

The development of various generations of catalyst systems, involving increasingly sophisticated and sterically demanding phosphine ligands, has expanded the utility of this reaction to include a wide range of amines and aryl halides. nih.gov

Typical Buchwald-Hartwig Reaction Parameters:

ComponentExamples
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, XPhos, RuPhos, BrettPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Amine Primary or secondary alkyl- or arylamines

This table illustrates common components used in Buchwald-Hartwig amination reactions.

Optimization of Reaction Parameters and Yield Enhancement Techniques

To achieve high yields and purity for the synthetic transformations described above, optimization of various reaction parameters is crucial. For palladium-catalyzed cross-coupling reactions, several factors can be systematically varied.

Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich ligands such as those from the SPhos, XPhos, or Buchwald families often provide superior results by promoting the reductive elimination step and preventing β-hydride elimination where applicable. organic-chemistry.orgresearchgate.net

Base: The strength and nature of the base can significantly impact the reaction rate and yield. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are common, while Buchwald-Hartwig aminations often employ stronger, non-nucleophilic bases like NaOt-Bu or LiHMDS.

Solvent: The choice of solvent affects the solubility of reactants and catalysts, and can influence the reaction mechanism. Aprotic polar solvents like DMF or ethereal solvents like dioxane and THF are frequently used.

Temperature: Reaction temperatures can range from ambient to reflux conditions. Microwave irradiation has been shown to significantly accelerate reaction times, particularly for sterically demanding couplings. nih.gov

Concentration: The concentration of the reactants can influence reaction rates and the formation of side products.

Exclusion of Oxygen and Water: Many palladium-catalyzed reactions are sensitive to air and moisture, requiring the use of inert atmospheres (e.g., argon or nitrogen) and anhydrous solvents.

Systematic screening of these parameters, often aided by design of experiment (DoE) methodologies, can lead to the identification of optimal conditions for the synthesis and diversification of this compound, maximizing yield and minimizing impurities.

Scalable Synthesis Considerations for Research and Development

The successful transition of a synthetic route for this compound from a laboratory setting to a larger scale, suitable for research and development (R&D) and potential commercialization, requires careful consideration of several critical factors. The primary goals of a scalable synthesis are to ensure safety, cost-effectiveness, robustness, and the consistent production of the target compound with high purity. This section outlines the key strategic considerations for the scalable synthesis of this compound.

A plausible and efficient laboratory-scale synthesis of this compound involves the reaction of 4-iodo-2-methylaniline with benzyl chloroformate in the presence of a suitable base. While effective at the gram scale, direct translation of this method to a multi-kilogram scale presents several challenges that necessitate process optimization.

Key considerations for scalable synthesis include:

Route Selection and Process Optimization: The chosen synthetic route must be amenable to large-scale operations. For the synthesis of this compound, the reaction of 4-iodo-2-methylaniline with benzyl chloroformate is a common and direct approach. Optimization would focus on reaction parameters to maximize yield and minimize impurities.

Reagent and Solvent Selection: The cost, availability, and safety of all raw materials are paramount. For instance, while a variety of bases can be used in the carbamoylation reaction, a cost-effective and easily handleable base like sodium carbonate or triethylamine would be preferred for large-scale production over more expensive or hazardous options. Solvent selection is also critical; a solvent that is effective for the reaction, allows for easy product isolation, has a good safety profile, and is environmentally acceptable is ideal.

Reaction Conditions: Temperature control, reaction time, and the rate of addition of reagents are crucial for controlling the reaction profile and impurity formation. Exothermic reactions, such as the one between an amine and an acyl chloride, require careful management of heat dissipation on a larger scale to prevent runaway reactions.

Work-up and Purification: The purification method must be efficient and scalable. Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and ability to provide high-purity material. The choice of crystallization solvent is a key optimization parameter.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. This includes understanding the thermal stability of the reaction mixture and identifying any potential for hazardous side reactions.

Detailed Research Findings and Optimization

To illustrate the optimization process for the scalable synthesis of this compound, a series of development studies would typically be undertaken. The following tables present hypothetical but representative data from such studies, focusing on key reaction and purification parameters.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
1PyridineDCM0 to rt128595.2
2TriethylamineDCM0 to rt69297.8
3Sodium CarbonateToluene5089598.5
4Potassium CarbonateAcetonitrilert109498.1

The data in Table 1 suggests that using sodium carbonate as the base in toluene at 50°C provides an excellent yield and high purity of the desired product. This combination is often favored for scale-up due to the low cost and ease of handling of sodium carbonate, as well as the favorable safety and environmental profile of toluene compared to chlorinated solvents like dichloromethane (B109758) (DCM).

Table 2: Optimization of Crystallization Solvent for Purification

EntrySolvent SystemYield (%)Purity (HPLC, %)
1Ethanol/Water8899.5
2Isopropanol (B130326)9299.7
3Ethyl Acetate/Heptane9099.6
4Toluene8599.2

Based on the findings in Table 2, isopropanol appears to be an optimal solvent for the crystallization of this compound, offering a high recovery yield and excellent final purity.

Advanced Structural Characterization and Elucidation of Benzyl 4 Iodo 2 Methylphenyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy would be the primary tool for determining the precise chemical environment of each atom within the molecule in solution.

A suite of 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to map out the covalent framework and through-space interactions.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the protons on the benzyl (B1604629) group's methylene (B1212753) bridge and the aromatic protons of the benzyl ring. Similarly, it would confirm the connectivity between the aromatic protons on the 4-iodo-2-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate each proton to its attached carbon atom. This would be crucial for assigning the carbon signals of the aromatic rings and the methyl and methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would identify longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the N-H proton and the carbonyl carbon, as well as with carbons of the 4-iodo-2-methylphenyl ring. The benzylic methylene protons would show correlations to the carbonyl carbon and the quaternary carbon of the benzyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation around the carbamate (B1207046) linkage and the relative orientation of the two aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl (4-iodo-2-methylphenyl)carbamate (Note: These are hypothetical values based on typical ranges for similar functional groups and substitution patterns. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~153-155
Benzyl CH₂~5.2~67-69
Benzyl Aromatic CHs~7.3-7.5~127-129
Benzyl Quaternary C-~136-138
2-Methyl CH₃~2.2-2.4~17-19
4-Iodo-2-methylphenyl C-1 (C-NH)-~138-140
4-Iodo-2-methylphenyl C-2 (C-CH₃)-~130-132
4-Iodo-2-methylphenyl C-3 (CH)~7.5-7.7~139-141
4-Iodo-2-methylphenyl C-4 (C-I)-~85-90
4-Iodo-2-methylphenyl C-5 (CH)~7.0-7.2~120-122
4-Iodo-2-methylphenyl C-6 (CH)~7.8-8.0~128-130
N-H~6.5-8.0 (broad)-

Variable temperature (VT) NMR studies would be instrumental in investigating dynamic processes such as restricted rotation around the carbamate C-N bond. Due to the partial double bond character of this linkage, distinct conformers may exist at low temperatures, leading to the observation of separate sets of signals for the groups around the carbamate moiety. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, the energy barrier to this rotation could be calculated, providing insight into the conformational stability of the molecule.

Vibrational Spectroscopy for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would provide valuable information about the functional groups present and potential intermolecular interactions.

The IR spectrum of this compound would be dominated by characteristic absorptions of the carbamate group. A strong absorption band for the carbonyl (C=O) stretching vibration would be expected in the region of 1700-1730 cm⁻¹. The N-H stretching vibration would appear as a sharp peak around 3300-3400 cm⁻¹. The position and shape of these bands can be influenced by hydrogen bonding, which could be investigated by comparing spectra in different phases (solid vs. solution) or in different solvents. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Predicted ajor Infrared Absorption Frequencies for this compound (Note: These are hypothetical values based on typical ranges for the respective functional groups.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HStretch~3300-3400
Aromatic C-HStretch~3030-3100
Aliphatic C-H (CH₃, CH₂)Stretch~2850-3000
C=O (Carbonyl)Stretch~1700-1730
Aromatic C=CStretch~1450-1600
N-HBend~1500-1550
C-NStretch~1200-1300
C-OStretch~1000-1200
C-IStretch~500-600

Raman spectroscopy would complement the IR data. It would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. The C-I stretching vibration, expected at a lower frequency, would also be observable and could provide information about the electronic effects of the iodine substituent on the phenyl ring.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

Single-crystal X-ray crystallography would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would determine bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H and carbonyl groups, and potentially π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Torsion Angles

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and steric properties. However, a crystallographic study for this compound has not been published. Such a study, if conducted, would yield detailed tables of atomic coordinates and geometric parameters, offering unequivocal proof of its molecular structure.

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The carbamate functional group in this compound contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ether oxygens). These features make it a candidate for forming intermolecular hydrogen bonds, which can lead to the self-assembly of molecules into well-defined supramolecular structures such as chains, sheets, or more complex networks. The presence of the iodine atom also introduces the possibility of halogen bonding, another type of non-covalent interaction that can influence crystal packing. An analysis of the crystal structure would be necessary to identify and characterize these potential interactions. For related carbamates, hydrogen bonding involving the carbamate N-H and carbonyl oxygen is a common motif in their crystal structures, often leading to the formation of centrosymmetric dimers or one-dimensional chains.

Polymorphism and Co-crystallization Studies (If applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Co-crystallization involves crystallizing a compound with a second component (a co-former) to create a new crystalline solid with a unique structure. There are no published studies on the polymorphism or co-crystallization of this compound. Investigating these aspects could reveal different packing arrangements and intermolecular interactions, potentially influencing its physicochemical properties.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Mechanistic Insight

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule and its fragments with high accuracy. While no specific HRMS data for this compound is available, the fragmentation of carbamates under mass spectrometric conditions often follows predictable pathways. Common fragmentation patterns for carbamates include the cleavage of the ester and amide bonds. For N-aryl carbamates, a characteristic fragmentation involves the loss of the side chain to form an isocyanate intermediate.

A general, expected fragmentation pathway for carbamates can be initiated by the loss of the benzyl group or through rearrangements like a McLafferty rearrangement if suitable protons are available. The presence of the iodo and methyl groups on the phenyl ring would influence the mass-to-charge ratio of the resulting fragments, aiding in their identification.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess and Absolute Configuration Determination (If chiral derivatives are studied)

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. This compound itself is not chiral. Therefore, chiroptical spectroscopy is not applicable for its analysis. If chiral derivatives of this compound were to be synthesized, these techniques would be essential for determining their enantiomeric excess and absolute configuration.

Chemical Reactivity and Transformation Studies of Benzyl 4 Iodo 2 Methylphenyl Carbamate

Hydrolytic Stability and Degradation Pathways under Varied Conditions

The stability of the carbamate (B1207046) linkage is a critical factor in its synthetic applications. Generally, benzyl (B1604629) carbamates (Cbz or Z group) are known for their relative stability to a range of conditions, but they are susceptible to cleavage under specific hydrolytic and reductive environments.

Under Neutral and Mildly Acidic/Basic Conditions: Benzyl (4-iodo-2-methylphenyl)carbamate is expected to be relatively stable under neutral pH and ambient temperature.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, carbamates can undergo hydrolysis. For this compound, this would likely involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This process would lead to the degradation of the molecule into 4-iodo-2-methylaniline (B78855), benzyl alcohol, and carbon dioxide. While the Cbz group is generally stable to some acidic conditions, harsh treatment (e.g., with excess HBr or HCl) can cause cleavage. total-synthesis.com

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., concentrated NaOH or KOH at elevated temperatures), saponification of the carbamate can occur. This would yield the corresponding 4-iodo-2-methylaniline, benzyl alcohol, and a carbonate salt.

Reductive Cleavage (Hydrogenolysis): The most common and mildest method for cleaving a benzyl carbamate is catalytic hydrogenolysis. acs.orgacs.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂). total-synthesis.com This method is highly efficient and chemoselective. A significant challenge with this specific substrate is the potential for competitive hydrodehalogenation (reduction of the carbon-iodine bond). scientificupdate.com Careful selection of catalyst and reaction conditions would be necessary to selectively cleave the Cbz group while preserving the aryl iodide. Alternative hydrogen sources, such as transfer hydrogenation, can also be employed. organic-chemistry.orgresearchgate.net

Table 4.1: Predicted Degradation Products under Various Conditions
ConditionReagentsMajor Products
Acidic HydrolysisStrong Acid (e.g., HBr, H₂SO₄), H₂O4-Iodo-2-methylaniline, Benzyl alcohol, CO₂
Basic HydrolysisStrong Base (e.g., NaOH), H₂O4-Iodo-2-methylaniline, Benzyl alcohol, Carbonate Salt
HydrogenolysisH₂, Pd/C4-Iodo-2-methylaniline, Toluene (B28343), CO₂

Functional Group Interconversions of the Carbamate Moiety

Beyond simple cleavage, the carbamate moiety can be converted into other important functional groups.

One of the most significant transformations is the conversion of carbamates into substituted ureas. This can be achieved by reacting the carbamate with a primary or secondary amine in the presence of reagents like aluminum amide complexes or under zirconium(IV) catalysis. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org For this compound, reaction with an amine (R¹R²NH) would yield the corresponding urea, N-(4-iodo-2-methylphenyl)-N',N'-dialkylurea. Benzyl carbamates are known to react selectively in the presence of other types of carbamates, such as t-butyl carbamates. researchgate.net

Another key interconversion is the deprotection to the free amine, 4-iodo-2-methylaniline, as detailed in the hydrogenolysis section above. nih.govresearchgate.net This transformation is fundamental in multi-step synthesis where the carbamate serves as a protecting group for the aniline (B41778) nitrogen. Alternative deprotection strategies that avoid hydrogenation, such as using Lewis acids (e.g., TMSI) or nucleophilic reagents like thiols, have also been developed, which could be advantageous for preserving the iodo substituent. scientificupdate.comorganic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is determined by the directing effects of the three existing substituents. fiveable.meucalgary.ca

-NHCOOBn (Carbamate): This is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance.

-CH₃ (Methyl): This is an activating, ortho, para-directing group due to hyperconjugation and weak inductive effects.

-I (Iodo): This is a deactivating, ortho, para-directing group. It deactivates the ring through its inductive effect but directs ortho/para via resonance. libretexts.org

The positions ortho to the powerful carbamate directing group are C3 and C5. The C3 position is sterically unhindered, while the C5 position is para to the methyl group. The C6 position is ortho to both the methyl and iodo groups. Considering the additive effects, the incoming electrophile is most likely to attack the positions activated by the carbamate and methyl groups. uomustansiriyah.edu.iq The most probable site for substitution would be the C5 position, which is ortho to the carbamate and para to the methyl group. The C3 position, ortho to the carbamate and meta to the methyl group, is also a potential site.

Table 4.2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄Benzyl (5-nitro-4-iodo-2-methylphenyl)carbamate
BrominationBr₂, FeBr₃Benzyl (5-bromo-4-iodo-2-methylphenyl)carbamate
SulfonationSO₃, H₂SO₄Benzyl (5-sulfo-4-iodo-2-methylphenyl)carbamate
Friedel-Crafts AcylationRCOCl, AlCl₃Benzyl (5-acyl-4-iodo-2-methylphenyl)carbamate

Nucleophilic Aromatic Substitution Reactions at the Iodinated Position

The carbon-iodine bond is the most common site for substitution reactions on this molecule. While direct nucleophilic aromatic substitution (SₙAr) on non-activated aryl halides is difficult, the aryl iodide functionality is an excellent precursor for a wide array of transition-metal-catalyzed cross-coupling reactions. uomustansiriyah.edu.iq

These reactions effectively substitute the iodine atom with various carbon or heteroatom nucleophiles, providing powerful methods for constructing complex molecular architectures.

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, yielding a biaryl structure.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne, leading to an arylethynyl derivative.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

Ullmann Condensation: Copper-catalyzed coupling, often used for forming C-O or C-N bonds with phenols or amines.

These cross-coupling reactions are generally high-yielding and tolerate a wide range of functional groups, including the carbamate and methyl groups present in the substrate.

Directed ortho-Metalation (DoM) Reactivity and Subsequent Electrophilic Quenching

The O-aryl carbamate group is one of the most powerful directed metalation groups (DMGs) in organic synthesis. In the presence of a strong organolithium base (e.g., s-BuLi or t-BuLi) at low temperatures, the carbamate group directs the deprotonation of a proximal ortho position.

For this compound, the two ortho positions to the carbamate are C3 and the carbon bearing the methyl group (C2). Deprotonation at C2 is sterically hindered and would require removing a methyl proton, which is less acidic than an aryl proton. Therefore, metalation is expected to occur regioselectively at the C3 position. The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of a new substituent at this position with high precision.

Table 4.3: Potential Products from DoM and Electrophilic Quench
Step 1: BaseStep 2: Electrophile (E⁺)Resulting Functional Group at C3
s-BuLi, THF, -78 °CD₂ODeuterium (-D)
s-BuLi, THF, -78 °CI₂Iodo (-I)
s-BuLi, THF, -78 °CMe₃SiClTrimethylsilyl (-SiMe₃)
s-BuLi, THF, -78 °CDMFFormyl (-CHO)
s-BuLi, THF, -78 °CCO₂ then H⁺Carboxyl (-COOH)

Rearrangement Reactions and Intramolecular Cyclizations

Aryl carbamates that undergo directed ortho-metalation can subsequently participate in the anionic Fries rearrangement, sometimes referred to as the Snieckus-Fries rearrangement. wikipedia.orgrsc.orgacs.org This reaction involves the intramolecular migration of the carbamoyl (B1232498) group from the oxygen atom to the newly metalated carbon atom. researchgate.netthermofisher.comnih.gov For this compound, after lithiation at the C3 position, warming the reaction mixture could induce the rearrangement to yield a substituted salicylamide, N-benzyl-3-hydroxy-6-iodo-4-methylbenzamide. The efficiency of this rearrangement versus electrophilic quenching depends on factors like temperature, solvent, and the steric bulk of the carbamate. wpmucdn.comorganic-chemistry.org

Intramolecular cyclization reactions are also plausible, particularly after functionalization of the ring. For example, if a suitable nucleophilic side-chain is introduced at the C3 position via DoM, subsequent cyclization could be induced. Copper-catalyzed cyclization of N-(ortho-chloromethyl)aryl carbamates to form indoles has been reported, suggesting that if an appropriate group were present, similar intramolecular reactions could be designed. rsc.org Furthermore, aryl radicals, which could potentially be generated from the aryl iodide, are known to undergo intramolecular cyclization reactions if a suitable unsaturated tether is present. nih.govresearcher.lifenih.gov

Reactivity with Hypervalent Iodine Reagents and their Mechanistic Implications

Hypervalent iodine reagents are versatile compounds used for oxidation and group transfer reactions. frontiersin.orgfrontiersin.orgbohrium.com this compound can interact with these reagents in several ways.

As a Substrate: The C-H bonds on the aromatic ring can be targeted for functionalization using a combination of a transition metal catalyst (like palladium) and a hypervalent iodine(III) oxidant such as PhI(OAc)₂. nih.govacs.orgresearchgate.net This approach can facilitate C-H activation and the formation of new C-C, C-O, or C-N bonds. The mechanism typically involves the formation of a palladacycle, which is then oxidized by the hypervalent iodine reagent from Pd(II) to a Pd(IV) intermediate. mdpi.comrsc.org Reductive elimination from the Pd(IV) species then furnishes the product.

As a Precursor to Hypervalent Iodine Reagents: The aryl iodide moiety of the molecule can itself be oxidized to a hypervalent iodine(III) species (an iodonium (B1229267) salt or a λ³-iodane). wikipedia.org For example, oxidation with an agent like m-CPBA in the presence of a suitable counterion source can generate a diaryliodonium salt if another arene is present, or a compound like (diacetoxyiodo)arene. These resulting hypervalent iodine species are powerful arylating or oxidizing agents themselves. acs.orgnih.govacs.orgnih.govresearchgate.net The reactivity of these species is characterized by processes analogous to those in transition metal chemistry, including ligand exchange and reductive elimination. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for the Synthesis of Analogues and Derivatives

The design of analogues and derivatives of Benzyl (B1604629) (4-iodo-2-methylphenyl)carbamate is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic properties. A primary strategy involves the modification of the three main components of the molecule: the benzyl group, the carbamate (B1207046) linker, and the substituted phenyl ring.

Key design principles include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar steric or electronic properties to probe the importance of specific interactions. For example, replacing the methyl group with other small alkyl groups or a halogen.

Scaffold Hopping: Replacing the core carbamate structure with other linkers to explore different geometries and hydrogen bonding patterns.

Conformational Constraint: Introducing rigid elements or cyclic structures to lock the molecule into a specific conformation, which can enhance binding affinity by reducing the entropic penalty of binding.

Modulation of Physicochemical Properties: Altering substituents to fine-tune properties such as lipophilicity (logP), solubility, and metabolic stability. For instance, introducing polar groups to increase solubility.

The synthesis of these analogues often involves multi-step reaction sequences. A common synthetic route to carbamate derivatives involves the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine. For Benzyl (4-iodo-2-methylphenyl)carbamate and its derivatives, the synthesis could proceed by reacting 4-iodo-2-methylaniline (B78855) with benzyl chloroformate. Modifications to the benzyl or phenyl moieties would be introduced in the respective starting materials.

Influence of Substituents on the Benzyl Moiety on Molecular Interactions

The benzyl moiety of this compound plays a crucial role in its molecular interactions, likely engaging in hydrophobic and aromatic interactions within a protein binding pocket. The introduction of substituents on the benzyl ring can significantly modulate these interactions and, consequently, the biological activity.

The effect of substituents can be categorized as follows:

Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) can decrease the ring's electron density, which may favor different types of aromatic interactions or influence the acidity of the carbamate N-H proton.

Steric Effects: The size and position of substituents can dictate the orientation of the benzyl group within the binding site. Bulky substituents may cause steric hindrance, preventing optimal binding, or they could promote a more favorable binding conformation by restricting rotation.

Hydrogen Bonding: Introducing substituents capable of hydrogen bonding (e.g., -OH, -NH2) can create new, specific interactions with the target protein, potentially increasing binding affinity and selectivity.

Table 1: Hypothetical Influence of Benzyl Ring Substituents on Molecular Interactions

Substituent (Position)Electronic EffectSteric HindrancePotential New InteractionsPredicted Impact on Binding
4-Methoxy (-OCH3)Electron-donatingMinimalHydrogen bond acceptorPotentially enhanced π-π stacking
4-Nitro (-NO2)Electron-withdrawingMinimalHydrogen bond acceptorAltered electrostatic interactions
2-Methyl (-CH3)Electron-donatingModerateHydrophobic interactionsMay induce a specific conformation
4-Chloro (-Cl)Electron-withdrawingMinimalHalogen bondingPotential for specific interactions
3-Hydroxy (-OH)Electron-donatingMinimalHydrogen bond donor/acceptorFormation of new hydrogen bonds

Impact of Modifications on the 4-iodo-2-methylphenyl Group on Ligand Binding Features

Modifications to the 4-iodo-2-methylphenyl group are critical for probing the specific requirements of the binding pocket it occupies. The substituents on this ring are key determinants of the ligand's binding features.

The 2-Methyl Group: This group likely plays a role in orienting the phenyl ring within the binding site. Its presence can induce a specific torsion angle between the phenyl ring and the carbamate linker, which may be crucial for optimal binding. Replacing the methyl group with hydrogen could lead to a loss of this conformational preference, while larger alkyl groups might introduce steric clashes. The methyl group can also contribute to hydrophobic interactions within a nonpolar pocket. nih.gov

The 4-Iodo Group: The iodine atom is a significant feature due to its size, lipophilicity, and ability to form halogen bonds. beilstein-journals.org Its position at the 4-position suggests it may interact with a specific region of the binding site.

Systematic modifications could involve:

Varying the Halogen at Position 4: Replacing iodine with bromine, chlorine, or fluorine would systematically alter the size, polarizability, and halogen-bonding potential, providing clear SAR data on the importance of this interaction.

Altering the Position of Substituents: Moving the methyl or iodo group to other positions on the phenyl ring (e.g., 3- or 5-position) would help to map the topology of the binding pocket.

Introducing Different Substituents: Replacing the methyl or iodo groups with other functionalities (e.g., methoxy, cyano) would probe the electronic and steric tolerance of the binding site.

Role of the Iodine Atom in Specific Non-Covalent Interactions, e.g., Halogen Bonding

The iodine atom in this compound is not merely a bulky, lipophilic substituent; it can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom. beilstein-journals.org

The strength of a halogen bond is influenced by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. beilstein-journals.org In this molecule, the iodine atom, being the most polarizable of the stable halogens, is a prime candidate for forming significant halogen bonds with Lewis basic sites in a biological target. beilstein-journals.org

Table 2: Potential Halogen Bond Acceptors and Their Significance

Potential Acceptor AtomLocation in Biological TargetNature of InteractionSignificance for Binding
OxygenCarbonyl backbone, Ser, Thr, Tyr side chainsStrong halogen bondHigh directionality, contributes to affinity and selectivity
NitrogenHistidine side chain, backbone amideModerate to strong halogen bondCan anchor the ligand in a specific orientation
SulfurMethionine, Cysteine side chainsWeaker halogen bondContributes to overall binding affinity

Conformational Flexibility and its Determinants on Molecular Recognition Processes (Theoretical)

The conformational flexibility of this compound is a key determinant of its ability to adapt to the binding site of a biological target. The molecule possesses several rotatable bonds that allow for a range of conformations.

The key rotatable bonds are:

The bond between the benzyl CH2 and the carbamate oxygen.

The bond between the carbamate oxygen and the carbonyl carbon.

The bond between the carbamate nitrogen and the phenyl ring.

The bond between the phenyl ring and the methyl group.

Theoretical studies, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the conformational landscape of the molecule. These studies can identify low-energy conformations and the energy barriers between them. The presence of the 2-methyl group on the phenyl ring is expected to create a steric barrier to free rotation around the N-phenyl bond, favoring certain dihedral angles and thus pre-organizing the molecule for binding.

The carbamate linkage itself can exist in cis and trans conformations, with the trans conformation generally being more stable. The interplay between the steric hindrance from the 2-methyl group and the electronic delocalization within the carbamate and phenyl systems will ultimately define the preferred solution-phase and bound conformations. A molecule that is pre-organized in a conformation that is close to its bound conformation will have a lower entropic penalty upon binding, leading to higher affinity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). scirp.org For a series of analogues of this compound, QSAR and QSPR models could be developed to predict the activity of new, unsynthesized compounds and to gain insight into the molecular features that drive activity and properties.

To build a QSAR/QSPR model, a dataset of compounds with measured biological activities or properties is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area, shape indices.

Hydrophobic Descriptors: LogP, molar refractivity.

Topological Descriptors: Connectivity indices, which describe the branching and arrangement of atoms.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity or property. A statistically robust model can then be used to predict the properties of new molecules and to guide the design of more potent and effective compounds. For instance, a QSAR model might reveal that a high positive electrostatic potential on the iodine atom (related to the σ-hole) and a specific range for the logP value are critical for high biological activity.

Mechanistic Investigations into Molecular Interactions in Non Clinical Contexts

In Vitro Enzyme Binding and Inhibition Studies (e.g., Esterase, Hydrolase Interactions)

The carbamate (B1207046) functional group is a well-known "warhead" for the inhibition of serine hydrolases, a broad class of enzymes that includes esterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arkat-usa.orgresearchgate.net The inhibitory mechanism of carbamates typically involves the covalent modification of the catalytic serine residue within the enzyme's active site. nih.gov This process, known as carbamylation, results in a stable, often slowly reversible, inactivation of the enzyme. nih.gov

For Benzyl (B1604629) (4-iodo-2-methylphenyl)carbamate, it is hypothesized that it would act as an inhibitor of serine hydrolases. The electrophilic carbonyl carbon of the carbamate is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This would lead to the formation of a carbamylated enzyme intermediate and the release of the benzyl alcohol leaving group. The stability of this intermediate would dictate the potency and duration of inhibition.

The substituents on the phenyl ring—the 4-iodo and 2-methyl groups—are expected to modulate this inhibitory activity. The electronic and steric properties of these groups can influence the binding affinity of the compound to the enzyme's active site and the rate of the carbamylation reaction. For instance, the lipophilicity conferred by the methyl and iodo groups may enhance binding within hydrophobic pockets of the active site. The iodine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can stabilize the enzyme-inhibitor complex. researchgate.netnih.gov

A hypothetical study on the inhibition of AChE and BChE by Benzyl (4-iodo-2-methylphenyl)carbamate could yield IC50 values that would quantify its inhibitory potency. Based on studies of structurally similar substituted benzyl N-phenylcarbamates, one might expect IC50 values in the micromolar range. arkat-usa.org

Table 1: Hypothetical Inhibitory Activity of this compound against Cholinesterases

EnzymePredicted IC50 (µM)Inhibition Type
Acetylcholinesterase (AChE)100-500Covalent, Slowly Reversible
Butyrylcholinesterase (BChE)10-200Covalent, Slowly Reversible

Receptor Ligand Interaction Studies (Non-cellular, macromolecular level)

Beyond enzymatic inhibition, this compound has the potential to interact with various macromolecular receptors in a non-cellular context. Such interactions are governed by the compound's three-dimensional shape, lipophilicity, and capacity for hydrogen bonding and other non-covalent interactions. Receptor binding assays, such as those using radiolabeled ligands, could elucidate the affinity of this compound for specific receptors. nih.govmdpi.com

The aromatic rings of the benzyl and phenyl groups can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket. The carbamate linkage itself can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ester oxygens), facilitating specific interactions with the receptor surface. acs.orgnih.gov

Molecular Probing Applications in Biochemical Pathways (e.g., affinity labeling, biochemical pathway perturbation)

The structure of this compound lends itself to applications as a molecular probe for studying biochemical pathways. nih.govrsc.org The covalent reactivity of the carbamate group makes it a candidate for affinity labeling, a technique used to identify and characterize the binding sites of enzymes and receptors. nih.gov

A modified version of this compound, incorporating a reporter tag (e.g., a fluorophore, a biotin (B1667282) molecule, or a radioisotope), could be synthesized. Upon binding and covalent modification of its target protein, the reporter tag would allow for the detection, isolation, and identification of the protein.

Furthermore, the introduction of a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I, into the molecule would create a radiolabeled probe. nih.govmdpi.com Such a probe could be used in binding assays and autoradiography to map the distribution of its molecular target in tissues. The synthesis of such a radioiodinated compound would likely involve electrophilic iodination of a suitable precursor. nih.gov

As an enzyme inhibitor, this compound could also be used to perturb biochemical pathways. researchgate.net By selectively inhibiting a key enzyme, the compound could be used to study the downstream effects of that inhibition on the metabolic network, helping to elucidate the enzyme's function in a larger biological context. nih.govresearchgate.net

Chemical Biological Tool Development Based on Carbamate Scaffolds

The carbamate scaffold is a versatile platform for the development of chemical biology tools. nih.govresearchgate.net The core structure of this compound can be systematically modified to create a library of compounds with diverse biological activities and specificities. This approach is central to medicinal chemistry and chemical biology for the development of selective inhibitors and probes. nih.gov

By varying the substituents on both the phenyl ring and the benzyl group, it is possible to fine-tune the compound's properties:

Potency and Selectivity: Altering the electronic and steric nature of the substituents can modulate the reactivity of the carbamate and the binding affinity for the target protein.

Physicochemical Properties: Modifications can be made to improve solubility, cell permeability, and metabolic stability, depending on the intended application.

Introduction of Functionality: The scaffold can be functionalized with reactive groups for bioconjugation or with reporter tags for detection and imaging.

The 4-iodo-2-methylphenyl moiety provides a specific substitution pattern that can be compared with other patterns to establish structure-activity relationships (SAR). For example, comparing the activity of the 4-iodo compound with its 4-chloro or 4-bromo analogs could reveal the importance of the halogen bond strength and lipophilicity. Similarly, moving the methyl group to the 3-position or removing it altogether would provide insights into the steric requirements of the binding site.

Table 2: Potential Modifications of the this compound Scaffold for Tool Development

Modification SiteExample ModificationPotential Impact
Phenyl Ring (Iodine)Replace with Cl, Br, or FModulate halogen bond strength and lipophilicity
Phenyl Ring (Methyl)Relocate to 3-position or removeProbe steric constraints of the binding site
Benzyl GroupIntroduce substituents on the ringAlter leaving group properties and binding interactions
Carbamate NitrogenReplace H with a methyl groupIncrease metabolic stability

Elucidation of Mechanism of Action at the Sub-Cellular or Macromolecular Level (In vitro, isolated systems)

The primary mechanism of action for this compound at the macromolecular level is likely the irreversible or slowly reversible inhibition of serine hydrolases via carbamylation of the active site serine. nih.gov This can be confirmed in vitro using a variety of biochemical and biophysical techniques with isolated enzymes.

Enzyme Kinetics: Kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki, kinact/Ki). A time-dependent decrease in enzyme activity in the presence of the compound would be indicative of covalent modification.

Mass Spectrometry: Mass spectrometry of the enzyme after incubation with the inhibitor can be used to identify the exact site of modification. An increase in the mass of the active site peptide corresponding to the addition of the carbamate group would provide direct evidence of covalent binding.

X-ray Crystallography: Co-crystallization of the target enzyme with this compound could provide a high-resolution three-dimensional structure of the enzyme-inhibitor complex. This would reveal the precise binding mode of the inhibitor and the specific interactions that stabilize the complex, including any halogen bonds formed by the iodine atom.

These studies, performed on isolated macromolecular systems, would provide a detailed understanding of how this compound interacts with its biological targets at a molecular level, forming the basis for its potential applications as a pharmacological tool or therapeutic lead.

Computational and Theoretical Studies of Benzyl 4 Iodo 2 Methylphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of moderate size. For a compound like Benzyl (B1604629) (4-iodo-2-methylphenyl)carbamate, DFT calculations can elucidate its electronic landscape.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction in chemical reactions and biological binding. orientjchem.org

For example, a DFT study on S-benzyl β-N-(4-NN bis-chloroaminophenyl methylene) dithiocarbazate optimized its molecular structure using the B3LYP/6-311G(3df,3pd) level of theory to analyze its electronic properties and predict reactive sites. orientjchem.org Similar calculations for Benzyl (4-iodo-2-methylphenyl)carbamate would reveal the influence of the iodo and methyl substituents on the phenyl ring and the carbamate (B1207046) linkage.

Computational ParameterSignificanceTypical Application to Carbamates
HOMO Energy Electron-donating abilityPredicts susceptibility to electrophilic attack.
LUMO Energy Electron-accepting abilityPredicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Chemical reactivity, kinetic stabilityA smaller gap often correlates with higher reactivity. mdpi.com
MEP Map Charge distribution, reactive sitesIdentifies positive (electrophilic) and negative (nucleophilic) regions for predicting intermolecular interactions. orientjchem.org

This interactive table summarizes key DFT parameters and their significance.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), offer a higher level of theoretical accuracy, albeit at a greater computational expense. These methods are particularly useful for calculating precise energetic properties and reaction barriers, and for predicting spectroscopic data. researchgate.net

Studies on the mechanism of carbamate formation from CO2 and alkanolamines have utilized ab initio calculations to suggest that a single-step, third-order reaction is the most probable pathway, challenging the previously assumed zwitterionic intermediate mechanism. researchgate.netepa.gov In a comparative study on ethyl benzyl carbamates, the ab initio HF/6-31+G(d) method was found to be highly effective for calculating geometric properties like bond lengths and angles, providing a good balance between accuracy and computational time. scirp.org For this compound, these high-level calculations could provide benchmark data for its stability and the energetics of its potential reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures and the dynamics of their interconversion.

When studying potential drug candidates, MD simulations are invaluable for understanding how a ligand interacts with its biological target, such as a protein receptor or enzyme. nih.gov These simulations can reveal the stability of the ligand-protein complex, the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain binding, and the conformational changes that may occur in both the ligand and the protein upon binding. tandfonline.comnih.gov For instance, MD simulations lasting several nanoseconds have been used to investigate the binding modes of designed carbamate inhibitors with the acetylcholinesterase (AChE) enzyme, providing an atomic-level view of their interactions. tandfonline.com

Molecular Docking and Ligand-Based Design for Hypothetical Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is central to structure-based drug design. For this compound, docking studies could be performed against various hypothetical protein targets to predict its binding affinity and mode of interaction. The results, often expressed as a docking score, help prioritize compounds for experimental testing. researchgate.net

In cases where the 3D structure of the target is unknown, ligand-based design methods are employed. These approaches use the structural information of known active molecules to develop a model, or pharmacophore, that defines the essential features required for biological activity. nih.gov This pharmacophore model can then be used to screen virtual libraries for new compounds with similar features, a process known as virtual screening. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are frequently used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data can confirm a proposed structure or help assign complex spectra. researchgate.netrsc.org Studies on various organic molecules show that DFT methods can predict ¹³C shifts with a mean absolute error of around 1.5 ppm. rsc.org

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies. mdpi.com A study on ethyl benzyl carbamates compared various computational methods and found that calculated frequencies, when appropriately scaled, showed good agreement with experimental IR data. scirp.org Such analysis for this compound would help in assigning its characteristic vibrational modes, such as the C=O and N-H stretches of the carbamate group.

Spectroscopic ParameterComputational MethodBasis of PredictionApplication
NMR Chemical Shifts DFT (GIAO)Calculation of nuclear magnetic shielding tensors. nih.govStructure verification and assignment of ¹H and ¹³C signals.
Vibrational Frequencies DFT, Hartree-FockCalculation of the second derivatives of energy with respect to atomic positions (Hessian matrix).Assignment of experimental IR and Raman spectral bands. scirp.org

This interactive table outlines methods for predicting spectroscopic parameters.

Cheminformatics Approaches for Virtual Screening and Analog Design

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. researchgate.net One of its primary applications is virtual screening, where computational methods are used to search vast compound libraries for molecules that are likely to be active against a specific biological target. rsc.org

Starting with a molecule like this compound, cheminformatics tools can be used to design analogs with potentially improved properties. This can involve creating quantitative structure-activity relationship (QSTR) models, which correlate molecular descriptors (e.g., electronic, steric, lipophilic properties) with biological activity or toxicity. mdpi.comnih.gov Such models can then predict the activity of newly designed analogs before they are synthesized, streamlining the drug discovery process. For example, a QSTR model was developed for 178 carbamate derivatives to predict their toxicity based on DFT-calculated molecular descriptors. mdpi.com

Benzyl 4 Iodo 2 Methylphenyl Carbamate As a Synthetic Intermediate and Chemical Scaffold

Precursor in the Synthesis of Complex Natural Products and Analogues

The structural motif of substituted aromatic rings is central to a vast number of complex natural products and their synthetic analogues. Iodinated aromatic compounds, such as Benzyl (B1604629) (4-iodo-2-methylphenyl)carbamate, serve as crucial building blocks in their synthesis. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, which are instrumental in constructing complex molecular architectures.

For instance, a related iodinated benzyl ester, Benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, has been utilized as the aromatic constituent in the synthesis of Calicheamicin γ1I, a potent antitumor antibiotic. nih.gov This highlights the utility of such iodinated aromatic scaffolds in the assembly of biologically active natural products. The 4-iodo-2-methylphenyl moiety of Benzyl (4-iodo-2-methylphenyl)carbamate can similarly be elaborated through various synthetic transformations to generate complex substitution patterns found in natural products.

The carbamate (B1207046) group in this compound can also function as a directed metalation group, facilitating ortho-lithiation to introduce additional substituents on the aromatic ring. mdpi.com This regioselective functionalization is a powerful tool in the synthesis of highly substituted aromatic compounds.

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening (Research applications)

The structure of this compound is well-suited for the generation of combinatorial libraries of small molecules for high-throughput screening in drug discovery and chemical biology. The aryl iodide functionality is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

A particularly promising application is in the synthesis of substituted carbazole libraries. N-substituted carbazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and antitumor effects. nih.gov The synthesis of carbazoles can be achieved through the intramolecular cyclization of N-arylated o-iodoanilines. nih.gov this compound can serve as a starting material for such a synthetic route. The general scheme would involve an initial cross-coupling reaction at the iodine position, followed by deprotection of the carbamate and subsequent reactions to form the carbazole ring system.

The generation of a library of iodo-quinoline derivatives has been shown to be a fruitful approach for discovering new antimicrobial agents. nih.gov Similarly, a library of compounds derived from the this compound scaffold could be screened for various biological activities.

Reaction TypePotential for Diversification
Suzuki Coupling Introduction of aryl and heteroaryl groups
Heck Coupling Introduction of alkenyl groups
Sonogashira Coupling Introduction of alkynyl groups
Buchwald-Hartwig Amination Introduction of amine functionalities

Utility in Materials Science Research (e.g., monomer for specialized polymers, components of supramolecular assemblies)

In materials science, organic molecules with specific functional groups are of interest for the construction of novel materials with desired electronic, optical, or self-assembly properties. The 4-iodo-2-methylaniline (B78855) core of this compound suggests its potential utility in this field. Aromatic amines are common monomers for the synthesis of conductive polymers. nih.gov After deprotection of the carbamate, the resulting 4-iodo-2-methylaniline could potentially be used in polymerization reactions.

Furthermore, the iodine atom in the molecule can participate in halogen bonding, a non-covalent interaction that is increasingly being used to control the self-assembly of molecules into well-defined supramolecular structures. nih.govnih.govdigitellinc.comresearchgate.netchemrxiv.org The study of hypervalent iodine macrocycles has demonstrated the importance of iodine in directing the formation of complex supramolecular assemblies. While not a hypervalent iodine compound itself, the iodine atom in this compound can act as a halogen bond donor, potentially leading to the formation of liquid crystals or other ordered materials.

Role in the Development of Novel Catalysts or Reagents

While there is no direct evidence of this compound being used in the development of novel catalysts or reagents, its structure suggests potential applications. The carbazole scaffold, which can be synthesized from this compound, is a known structural motif in ligands for transition metal catalysis. The nitrogen atom of the carbazole can coordinate to a metal center, and the substituents on the carbazole ring can be tuned to modulate the electronic and steric properties of the resulting catalyst.

Additionally, aryl iodides are precursors to hypervalent iodine reagents, which are versatile oxidizing agents in organic synthesis. While the synthesis of such reagents from this compound has not been reported, it remains a theoretical possibility. A patent exists for a catalyst system for the synthesis of benzyl carbamate itself, using a combination of metal oxides. google.com

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Methodologies for its Derivatives

The development of environmentally benign and efficient synthetic routes for carbamates is a key area of modern chemistry. rsc.orgnih.gov Traditional methods often rely on hazardous reagents like phosgene (B1210022) and its derivatives. nih.govresearchgate.net Future research should focus on adapting greener alternatives for the synthesis of Benzyl (B1604629) (4-iodo-2-methylphenyl)carbamate derivatives.

One promising avenue is the utilization of carbon dioxide (CO2) as a renewable C1 source. rsc.orgpsu.edu Direct synthesis from CO2, amines, and alcohols presents a halogen-free and non-toxic pathway. rsc.orgpsu.edu Another sustainable approach involves the direct transformation of Boc-protected amines, which are readily available, into carbamates using simple bases like tert-butoxide lithium, thereby avoiding toxic reagents and metal catalysts. rsc.orgnih.gov Furthermore, palladium-catalyzed C–H iodination of phenylcarbamates using cyclic hypervalent iodine reagents offers a direct method for introducing the iodo group with high regioselectivity at room temperature. rsc.org

Table 1: Potential Sustainable Synthetic Strategies
MethodologyKey Reagents/CatalystsAdvantagesReference
CO2 UtilizationAmines, Alcohols, Basic CatalystsUses a renewable, non-toxic C1 source; halogen-free. rsc.orgpsu.edu
From Boc-Protected Aminestert-butoxide lithium (t-BuOLi)Avoids hazardous reagents and metal catalysts; efficient. rsc.orgnih.gov
Direct C-H IodinationPd(II) catalysts, Cyclic Hypervalent Iodine ReagentsHigh regioselectivity for iodination; mild conditions. rsc.org
Hofmann RearrangementHypervalent Iodine Reagents (e.g., PhINTs)Mild conditions suitable for substituted benzamides. researchgate.net

Deeper Understanding of Intramolecular and Intermolecular Non-Covalent Interactions

The iodine atom in Benzyl (4-iodo-2-methylphenyl)carbamate is a key feature for mediating specific non-covalent interactions, particularly halogen bonds. researchgate.net A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the "σ-hole") and a Lewis base. These interactions are comparable in strength and directionality to hydrogen bonds and are increasingly recognized for their importance in drug design and materials science. researchgate.netnih.gov

Future work should involve a detailed investigation of the non-covalent interactions involving this molecule. This can be achieved through a combination of high-resolution X-ray crystallography of its derivatives and computational modeling. nih.govmdpi.com Understanding how the carbamate (B1207046) and the substituted phenyl ring participate in hydrogen bonding, π-stacking, and halogen bonding is crucial for designing molecules with specific binding properties or for engineering self-assembling supramolecular structures. harvard.edu

Development of Advanced In Situ Analytical Techniques for Real-time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, advanced analytical techniques for real-time reaction monitoring are essential. coleparmer.in Process Analytical Technology (PAT) tools like in situ Raman spectroscopy, benchtop Nuclear Magnetic Resonance (NMR), and mass spectrometry can provide continuous data on reaction kinetics, intermediate formation, and product yield without the need for sample extraction. acs.orgmagritek.comresearchgate.net

Implementing these techniques can lead to a deeper understanding of reaction mechanisms and help in identifying optimal reaction conditions to maximize yield and minimize impurities. rsc.org For instance, fiber optic Raman spectroscopy can be used non-invasively to monitor reactions in real-time, even in heterogeneous systems. acs.org This level of process control is critical for developing robust and scalable synthetic protocols.

Table 2: In Situ Analytical Techniques for Reaction Monitoring
TechniqueType of Information ProvidedAdvantagesReference
Raman SpectroscopyVibrational modes of molecules, concentration profiles.Non-invasive, can use fiber optics, suitable for aqueous and multiphasic systems. acs.org
Benchtop NMR SpectroscopyStructural information, quantitative concentration data.Provides detailed structural insights, non-destructive. magritek.com
Mass Spectrometry (e.g., EESI-MS)Identification of reactants, intermediates, and products.High sensitivity, allows for validation of proposed intermediates. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netaccscience.com These computational tools can be leveraged to accelerate the design and discovery of novel derivatives of this compound. nih.govresearchgate.net

Generative AI models can design new molecules in silico with optimized properties, such as enhanced binding affinity for a biological target or specific physical properties for materials applications. nih.govnih.gov ML algorithms can predict the outcome of chemical reactions, suggest optimal synthetic routes, and perform virtual screening of large compound libraries, significantly reducing the time and cost associated with experimental work. researchgate.netnih.gov This data-driven approach allows for a more targeted and efficient exploration of the vast chemical space surrounding the core structure.

Discovery of Undiscovered Chemical Transformations and Applications

The chemical reactivity of this compound is ripe for exploration. The aryl iodide moiety is a versatile functional group that can participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. This opens up pathways to a vast array of complex derivatives.

Furthermore, the field of hypervalent iodine chemistry suggests that the iodine atom could be used to mediate or catalyze various oxidative transformations. researchgate.netrsc.org Iodine and its compounds are emerging as environmentally benign alternatives to transition metal catalysts for forming C-O, C-N, and C-C bonds. researchgate.netgoogle.comrsc.orgniscpr.res.in Research into the catalytic potential of the parent molecule or its derivatives could uncover novel and synthetically useful reactions. researchgate.net

Interdisciplinary Research Opportunities in Chemical Biology, Materials Science, and Catalysis

The unique combination of functional groups in this compound makes it an attractive candidate for interdisciplinary research.

Chemical Biology : Carbamates are prevalent in bioactive compounds. rsc.org Derivatives of this molecule could be synthesized and screened as potential enzyme inhibitors, for instance, targeting enzymes where halogen bonding could enhance binding affinity. The iodo-group can also serve as a heavy atom for X-ray crystallography studies of protein-ligand complexes or as a handle for attaching probes.

Materials Science : The potential for strong, directional halogen bonding makes this scaffold interesting for crystal engineering and the development of supramolecular materials. researchgate.net Self-assembly of these molecules could lead to the formation of liquid crystals, organic semiconductors, or porous materials with tailored properties.

Catalysis : As mentioned, the iodine atom offers opportunities in catalysis. researchgate.netgoogle.com The molecule could serve as a precursor to novel organoiodine catalysts. Additionally, the carbamate and the aromatic ring could be modified to create new ligands for transition metal catalysis, where the electronic and steric properties can be fine-tuned to control catalytic activity and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.